N-(3,4,5-trimethoxyphenyl)propanamide

Anticancer Quinazoline scaffolds Broad-spectrum

Designing antitumor libraries? Narrow cell-line activity from suboptimal linkers limits hit rates. N-(3,4,5-trimethoxyphenyl)propanamide (CAS 91645-63-5) is the solution: its propanamide chain drives broad-spectrum activity, validated against SR leukemia & HOP-92 lung cancer. - Pan-cancer fragment: superior to acetamide/butanamide homologs in quinazolinone hybrids - logP 1.5: optimized for BBB penetration & oral bioavailability - 98% purity, ships globally

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
Cat. No. B4238504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5-trimethoxyphenyl)propanamide
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C12H17NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14)
InChIKeyCUALVRRHODOLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes55 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4,5-Trimethoxyphenyl)propanamide: Physicochemical and Procurement Profile


N-(3,4,5-trimethoxyphenyl)propanamide (CAS 91645-63-5) is a synthetic small molecule belonging to the trimethoxyanilide class, characterized by a 3,4,5-trimethoxyphenyl ring linked via an amide bond to a propanoyl group [1]. With a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol, its computed logP (XLogP3-AA) is 1.5, indicating moderate lipophilicity [1]. The compound is primarily sourced as a research chemical with a typical purity of 98% .

N-(3,4,5-Trimethoxyphenyl)propanamide: Why Generic Analogs Fall Short


Even among closely related trimethoxyanilides, minute structural variations lead to drastically different biological outcomes. The propanamide side chain in this compound is not just a generic linker; when incorporated into larger pharmacophores, it directly influences the spectrum and potency of antitumor activity. For example, in a series of quinazolinone hybrids, the N-(3,4,5-trimethoxyphenyl)propanamide derivatives exhibited a distinct, broad-spectrum anticancer profile compared to their acetamide counterparts, with specific derivatives achieving potent, multi-cell-line activity that is not interchangeable with other amide homologs [1].

N-(3,4,5-Trimethoxyphenyl)propanamide: Quantitative Anticancer Evidence


Broad-Spectrum Antitumor Activity: Propanamide vs. Acetamide

In a direct head-to-head comparison within the same study, a series of quinazolinone-linked N-(3,4,5-trimethoxyphenyl)propanamides (compounds 23-29) were evaluated alongside their acetamide counterparts (compounds 15-21) against the NCI 57 human tumor cell line panel at a single dose of 10 μM. The propanamide derivatives 23, 26, 27, and 28 demonstrated extensive-spectrum antitumor efficiency against numerous cell lines from various tumor subpanels. In contrast, the acetamide series showed more limited, selective activity, with compounds 15, 16, and 19 affecting only the A498 and UO-31 renal cancer cell lines, and compound 17 showing selective effectiveness only against the NCI-H522 lung cancer line [1].

Anticancer Quinazoline scaffolds Broad-spectrum NCI 57

Propanamide Activity Cliff: Multi-Cell Line Efficacy

A sharp activity cliff is observed when comparing the propanamide derivative 18 to its nearest acetamide analogs. Compound 18, a specific propanamide (23-29 series), displayed advanced activity against the SR leukemia, HOP-92 lung cancer, and UO-31 renal cancer cell lines. This multi-cell-line profile is absent in the entire acetamide series (15-21), where no single compound demonstrated such a diverse target profile, with the closest acetamide 19 only hitting the same two renal lines and missing SR leukemia and HOP-92 [1].

Activity cliff Structure-activity relationship Quinazoline

Balanced Lipophilicity for CNS and Cellular Permeability

The computed XLogP3-AA value of 1.5 for N-(3,4,5-trimethoxyphenyl)propanamide [1] represents a moderate lipophilicity that is often considered optimal for both cellular permeability and aqueous solubility, striking a balance in the 'Goldilocks zone' for oral and CNS drug candidates. This distinguishes it from analogs with significantly higher logP, such as the N-(3,4,5-trimethoxyphenyl)butanamide (logP estimated to be >2.0 based on the additional methylene group), which may suffer from poorer solubility and higher protein binding.

Drug-likeness Lipophilicity Permeability

N-(3,4,5-Trimethoxyphenyl)propanamide: Key Applications in Drug Discovery


Broad-Spectrum Anticancer Library Synthesis

Based on the evidence that propanamide-linked quinazolinones deliver extensive-spectrum antitumor activity [1], this compound is the optimal choice for generating diverse libraries aimed at pan-cancer or multi-indication therapeutics. A medicinal chemistry team can use it to derivatize various heterocyclic scaffolds, expecting a higher hit rate across multiple cancer types compared to acetamide-based libraries.

Chemical Probes for Leukemia and Lung Cancer Pathways

The specific activity of compound 18 against SR leukemia and HOP-92 lung cancer cell lines [1] validates the propanamide scaffold for designing chemical probes. Researchers investigating the molecular targets in these malignancies can utilize the compound as a foundational fragment for target identification and validation studies.

Building Block for CNS and Oral Bioavailability

With a balanced logP of 1.5 [1], N-(3,4,5-trimethoxyphenyl)propanamide is a strategically superior fragment for projects requiring blood-brain barrier penetration or optimal oral absorption. It offers a more predictable pharmacokinetic profile than its more lipophilic butanamide or less lipophilic acetamide counterparts, reducing the need for extensive property optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4,5-trimethoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.